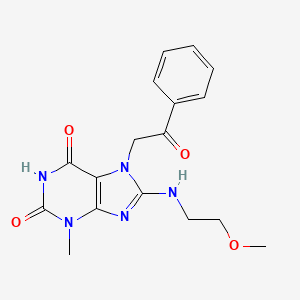
8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized by researchers at Merck in the late 1990s and has since been extensively studied for its potential therapeutic applications.
科学的研究の応用
Synthesis and Chemical Reactivity
Research into the chemical reactivity and synthesis of compounds similar to 8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione has led to the discovery of unexpected reaction outcomes and the development of novel synthesis pathways. For instance, reactions involving methoxyimino and methylchromene diones with various phosphines have yielded unexpected aryloxy and alkoxycarbonylamino derivatives, suggesting unique pathways for synthesizing structurally related compounds (Nicolaides et al., 1996). This type of research highlights the complexity and potential for discovering novel reactions that can be applied to the synthesis of purine analogs and related structures.
Bioactivity and Biological Applications
Investigations into the bioactivity of structurally similar compounds have uncovered a range of biological activities, including anticancer properties. For example, benzo[а]phenazine-5,6-dione derivatives have been identified as potential ligands for rhodium and ruthenium, showing selective anticancer activity (Gornostaev et al., 2014). Such findings suggest avenues for the development of novel anticancer agents based on structural analogs of 8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione.
Potential in Drug Discovery and Development
The synthesis of diamino-substituted dipyrido phenazines demonstrates the potential for creating heteroaromatic compounds with significant biological activities (Yamada et al., 1992). Research in this area can lead to the discovery of new drugs with improved pharmacological profiles, underscoring the importance of exploring the chemical space around purine derivatives for therapeutic applications.
特性
IUPAC Name |
8-(2-methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-21-14-13(15(24)20-17(21)25)22(16(19-14)18-8-9-26-2)10-12(23)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEMVSATZGOISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-methoxyethyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

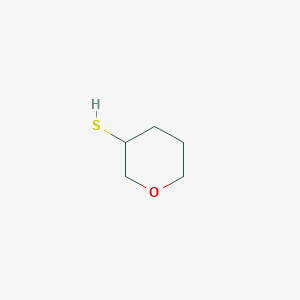
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)
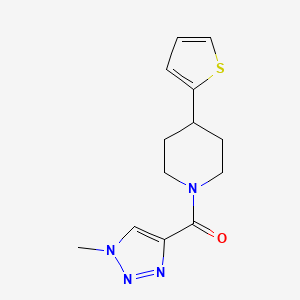
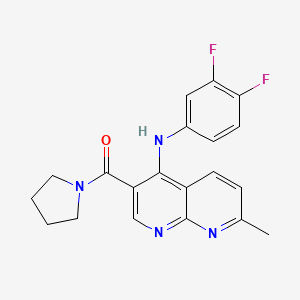
![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)

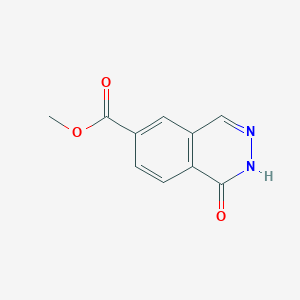
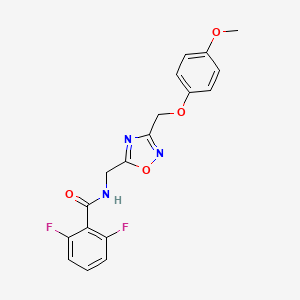
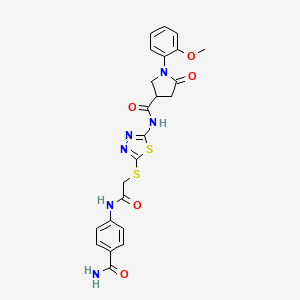
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2988086.png)
![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone](/img/structure/B2988089.png)
![(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B2988090.png)
![2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988091.png)
![8-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2988092.png)